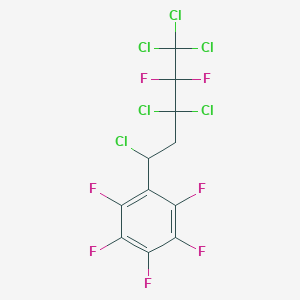
1,2,3,4,5-Pentafluoro-6-(1,3,3,5,5,5-hexachloro-4,4-difluoropentyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5-Pentafluoro-6-(1,3,3,5,5,5-hexachloro-4,4-difluoropentyl)benzene is a complex organic compound characterized by the presence of multiple fluorine and chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentafluoro-6-(1,3,3,5,5,5-hexachloro-4,4-difluoropentyl)benzene typically involves multi-step organic reactions. The starting materials often include pentafluorobenzene derivatives and hexachloropentyl compounds. The reaction conditions may involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the halogenation and fluorination processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5-Pentafluoro-6-(1,3,3,5,5,5-hexachloro-4,4-difluoropentyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may lead to the formation of substituted benzene derivatives, while oxidation may produce carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5-Pentafluoro-6-(1,3,3,5,5,5-hexachloro-4,4-difluoropentyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-(1,3,3,5,5,5-hexachloro-4,4-difluoropentyl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the biological system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene
- 2,3,4,5,6-Pentafluorobenzaldehyde
- Iodopentafluorobenzene
- Pentafluorophenyl isothiocyanate
Uniqueness
1,2,3,4,5-Pentafluoro-6-(1,3,3,5,5,5-hexachloro-4,4-difluoropentyl)benzene is unique due to its specific combination of fluorine and chlorine atoms, which impart distinct chemical properties. These properties include high electronegativity, thermal stability, and resistance to chemical degradation, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
112147-90-7 |
|---|---|
Molekularformel |
C11H3Cl6F7 |
Molekulargewicht |
480.8 g/mol |
IUPAC-Name |
1,2,3,4,5-pentafluoro-6-(1,3,3,5,5,5-hexachloro-4,4-difluoropentyl)benzene |
InChI |
InChI=1S/C11H3Cl6F7/c12-2(1-9(13,14)10(23,24)11(15,16)17)3-4(18)6(20)8(22)7(21)5(3)19/h2H,1H2 |
InChI-Schlüssel |
GYMBJMGXDOLRDL-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C1=C(C(=C(C(=C1F)F)F)F)F)Cl)C(C(C(Cl)(Cl)Cl)(F)F)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


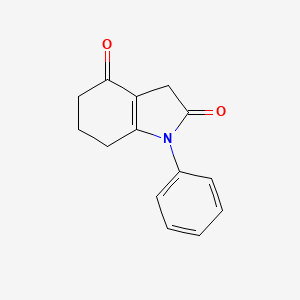
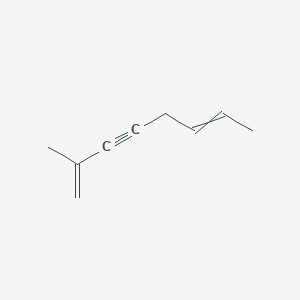
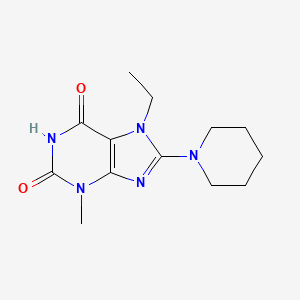
![Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B14307280.png)

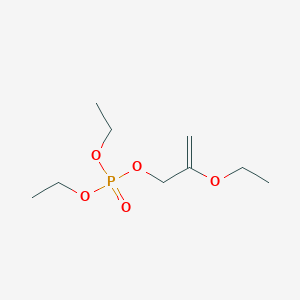
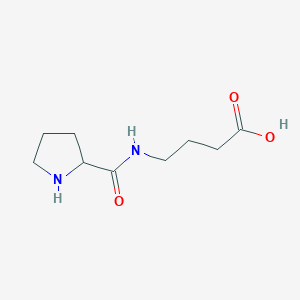
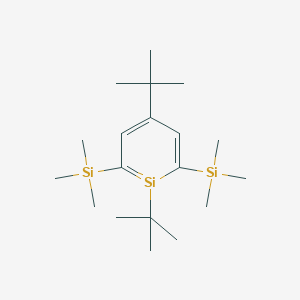
![2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide](/img/structure/B14307299.png)
![2-[(Heptylselanyl)methyl]oxirane](/img/structure/B14307307.png)
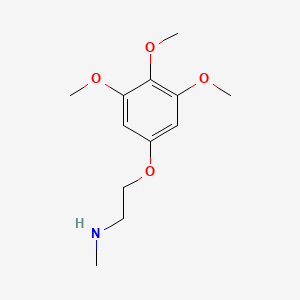

![(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal](/img/structure/B14307335.png)
![9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one](/img/structure/B14307336.png)
